Curdlan

Übersicht

Beschreibung

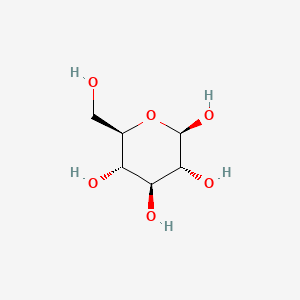

Hexopyranose is a hexose.

Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications : Curdlan's heat-induced gelling properties have made it very useful as a gelling agent and texture modifier in the food industry (Zhan, Lin, & Zhang, 2011).

Biomedical Applications : Recent advances have highlighted this compound's role in both innate and adaptive immunity, leading to its growing applications in biomedicine. This includes its potential as a novel gene vector and its bioactivities associated with polymerization degree, molecular configuration, and branch degree (Cai & Zhang, 2017).

Chemical Modification for Enhanced Properties : this compound's multiple hydroxyl groups in its repeating unit can be chemically modified for optimizing its physicochemical and biological properties. Such modifications enhance its solubility and bioactivity (Qi & Dsm, 2009).

This compound Derivatives in Biomedical Research : this compound derivatives, achieved through chemical modification, have shown increased solubility and improved biological activities. They have been investigated for anti-cancer, anti-coagulation, anti-virus, and immune-regulation activities (Yun-bin, 2012).

This compound in Tissue Engineering : For bone regeneration, this compound enhances bone growth by aiding mesenchymal stem cell adhesion and favoring their differentiation into osteoblasts while limiting osteoclastic activity (Toullec et al., 2021).

Drug Delivery Systems : this compound has been explored in controlled drug delivery systems. For instance, its use in this compound tablets containing theophylline showed a constant release rate and potential for controlling drug release in vivo (Kanke, Koda, Koda, & Katayama, 1992).

Immunomodulatory Effects : this compound activates dendritic cells through dectin-1 and toll-like receptor 4 signaling, indicating its potential in immunotherapy (Kim et al., 2016).

This compound in Microbial Polysaccharide Production : this compound has been studied for production by Pseudomonas sp., indicating a broader range of microbial sources for its production (Cui & Qiu, 2012).

Use in Food and Health as a Prebiotic : this compound's role as a prebiotic and its application in food products like milk fat substitutes and low-fat meat products are also significant (Verma et al., 2020).

Therapeutic Potential : this compound has demonstrated potential in therapies against diseases like visceral leishmaniasis, showcasing its significant therapeutic potential (Ghosh et al., 2013).

Wirkmechanismus

Target of Action

Beta-D-Glucose, also known as Beta-D-Glucopyranose or Curdlan, interacts with a variety of targets in the human body. These targets include DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These targets play crucial roles in various biological processes, including energy metabolism, carbohydrate metabolism, and cellular signaling.

Mode of Action

Beta-D-Glucose primarily acts as an energy source for living organisms . It interacts with its targets, such as Glucokinase and Hexokinase-1, to initiate the process of glucose metabolism . This interaction results in the conversion of glucose into energy, which is then used by cells for various functions.

Biochemical Pathways

Beta-D-Glucose is involved in several biochemical pathways. It is the primary nutrient that controls insulin exocytosis . It is also involved in the glycolysis pathway, where it is converted into pyruvate, which may undergo further oxidation in the citric acid cycle . Additionally, it contributes to the polyol and hexosamine pathways .

Pharmacokinetics

It is known that beta-d-glucose is naturally occurring and is found in fruits and other parts of plants in its free state . It is used therapeutically in fluid and nutrient replacement .

Result of Action

The action of Beta-D-Glucose results in several molecular and cellular effects. It serves as a primary source of energy for living organisms, contributing to various metabolic processes . It also plays a role in insulin secretion, influencing the regulation of blood glucose levels . Furthermore, it is involved in the production of D-gluconic acid, which results in a decrease in pH, a decrease in oxygen availability, or the production of hydrogen peroxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Beta-D-Glucose. For instance, environmental pollutants can disrupt beta cell function, potentially affecting the metabolism of Beta-D-Glucose . Lifestyle factors such as diet and physical activity can also impact the effectiveness of Beta-D-Glucose in managing blood glucose levels .

Zukünftige Richtungen

Curdlan has exhibited immunoregulatory and antitumor activity in preclinical settings . It has been suggested that the virucidal properties of curdlans should be extended further for other deadly viruses, such as severe acute respiratory syndrome (SARS), Middle East respiratory syndrome (MERS), and the current severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2/COVID-19) . The prebiotic property of this compound would confer beneficial effects on the host by promoting the growth of healthy microbiota in the gut and consequently help to reduce gastrointestinal disorders . Therefore, this compound can be employed in the manufacture of prebiotics for the management of various gastrointestinal dysbiosis problems .

Biochemische Analyse

Biochemical Properties

Curdlan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can be carboxymethylated to create a soluble polymer that serves as an excellent substrate for the assay of endo-1,3-β-D-glucanase . This interaction highlights this compound’s role in enzymatic reactions, where it can be used to study the activity of specific enzymes. Additionally, this compound’s interaction with proteins and other biomolecules can influence its gel strength and other physicochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s role in biofilm formation and pathogen persistence is well-documented . It can also impact the immune response by evading the human immune system, thus playing a role in microbial survival and pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The stringent response signal, pppGpp, is indispensable for the transcriptional activation of this compound biosynthesis . This highlights the complex regulatory mechanisms that control this compound production and its subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound’s production is regulated by environmental cues, such as nitrogen starvation, which triggers the upregulation of the this compound synthesis operon . This temporal regulation ensures that this compound production is tightly controlled in response to changing environmental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing immune responses or promoting wound healing. At high doses, this compound can exhibit toxic or adverse effects, including inflammation or immune suppression . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its synthesis is regulated by transcriptional mechanisms that respond to environmental signals . Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect this compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound is directed to specific compartments or organelles, where it can exert its effects . The precise localization of this compound within cells is critical for its function and effectiveness in biochemical and therapeutic applications.

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.